(E)-3-acetyl-2-imino-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one
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Overview
Description
(E)-3-acetyl-2-imino-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a quinoline moiety, and a morpholine group. It has garnered interest in scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-acetyl-2-imino-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one typically involves a multi-step process
Thiazolidinone Core Formation: The thiazolidinone ring can be synthesized through the reaction of a thioamide with an α-haloketone under basic conditions.
Quinoline Introduction: The quinoline moiety is introduced via a condensation reaction with an appropriate aldehyde or ketone.
Morpholine Group Addition: The morpholine group is incorporated through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-acetyl-2-imino-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline and morpholine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
(E)-3-acetyl-2-imino-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-acetyl-2-imino-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone Derivatives: Compounds with similar thiazolidinone cores but different substituents.
Quinoline Derivatives: Compounds with quinoline moieties but lacking the thiazolidinone ring.
Morpholine Derivatives: Compounds with morpholine groups but different core structures.
Uniqueness
(E)-3-acetyl-2-imino-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one is unique due to its combination of a thiazolidinone ring, a quinoline moiety, and a morpholine group
Properties
IUPAC Name |
(5E)-3-acetyl-2-imino-5-[(6-methyl-2-morpholin-4-ylquinolin-3-yl)methylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-12-3-4-16-14(9-12)10-15(18(22-16)23-5-7-27-8-6-23)11-17-19(26)24(13(2)25)20(21)28-17/h3-4,9-11,21H,5-8H2,1-2H3/b17-11+,21-20? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCGNHCHWBOADM-UQZIKHPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)N3CCOCC3)C=C4C(=O)N(C(=N)S4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=CC(=C(N=C2C=C1)N3CCOCC3)/C=C/4\C(=O)N(C(=N)S4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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